(2-Chloro-6-methanesulfonylphenyl)methanol
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Overview
Description
(2-Chloro-6-methanesulfonylphenyl)methanol is a chemical compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . . This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a methanol group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve reagents like methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of (2-Chloro-6-methanesulfonylphenyl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methanesulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methanesulfonylphenylmethanol derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2-chloro-6-methanesulfonylbenzaldehyde or 2-chloro-6-methanesulfonylbenzoic acid.
Reduction: Formation of 2-methanesulfonylphenylmethanol.
Substitution: Formation of 2-substituted-6-methanesulfonylphenylmethanol derivatives.
Scientific Research Applications
(2-Chloro-6-methanesulfonylphenyl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methanesulfonylphenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanesulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, alteration of cellular signaling pathways, and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methanesulfonylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Chloro-6-methanesulfonylphenyl)amine: Contains an amine group instead of a methanol group.
(2-Chloro-6-methanesulfonylphenyl)thiol: Contains a thiol group instead of a methanol group.
Uniqueness
The presence of both chloro and methanesulfonyl groups allows for versatile chemical transformations and interactions with various biological targets .
Properties
IUPAC Name |
(2-chloro-6-methylsulfonylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEQUOMRNGISEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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